CKD-516 - 1240321-53-2

CKD-516

Catalog Number: EVT-287476
CAS Number: 1240321-53-2
Molecular Formula: C26H29ClN6O5S
Molecular Weight: 573.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CKD-516 is tubulin inhibitor for solid cancer, which was initiated phase 1 trial in Korea in 2010. CKD-516 selectively disrupted tubulin component of the endothelial cytoskeleton. Serial DCE-MRI showed a significant decrease in K-trans and IAUGC parameters from baseline at 4 h (39.9 % in K-trans; -45.0 % in IAUGC) and at 24 h (-32.2 % in K-trans; -36.5 % in IAUGC), and a significant recovery at 48 h (22.9 % in K-trans; 34.8 % in IAUGC) following administration of CKD-516 at a 0.7-mg/kg dose. When the tumors were stratified according to the initial K-trans value of 0.1, tumors with a high K-trans > 0.1 which was indicative of having well-developed pre-existing vessels, showed greater reduction in K-trans and IAUGC values.
Overview

CKD-516 is a novel small-molecule vascular-disrupting agent (VDA) that has garnered attention for its potential therapeutic applications in oncology. This compound is primarily classified as a tubulin polymerization inhibitor, which plays a crucial role in disrupting the blood supply to tumors, thereby inducing tumor necrosis and enhancing the efficacy of conventional chemotherapeutic agents. The compound has been evaluated in various preclinical and clinical studies, demonstrating promise in treating refractory solid tumors, particularly hepatocellular carcinoma.

Source and Classification

CKD-516 was developed as part of a series of compounds aimed at inhibiting tumor growth by targeting the vascular structures that supply nutrients to tumors. It belongs to the class of vascular-disrupting agents, which are designed to selectively target and disrupt the abnormal blood vessels that are characteristic of tumors. The compound has been subjected to extensive pharmacological studies to assess its safety, efficacy, and pharmacokinetic profiles in both preclinical models and clinical trials.

Synthesis Analysis

The synthesis of CKD-516 involves a series of chemical reactions aimed at creating a compound with potent antitumor activity. The detailed synthetic route typically includes:

  1. Starting Materials: The synthesis begins with specific heterocycles that are strategically incorporated into the molecular structure.
  2. Reagents and Conditions: Various chemical reagents are utilized under controlled conditions to facilitate the formation of the desired product. For instance, reactions may be conducted under acidic or basic conditions, utilizing catalysts to enhance yield.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

The molecular structure of CKD-516 is characterized by its ability to inhibit tubulin polymerization effectively. Key features include:

  • Molecular Formula: The precise molecular formula is often specified in research articles.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional arrangement of atoms within CKD-516.
  • Data: Structural data can include bond lengths, angles, and torsional angles that contribute to its biological activity.

For example, structural analysis indicates that CKD-516 exhibits specific interactions with tubulin that disrupt polymerization dynamics.

Chemical Reactions Analysis

CKD-516 undergoes several chemical reactions which are crucial for its mechanism of action:

Technical details about these reactions can be found in pharmacological studies that explore the kinetics and dynamics of drug interactions at the molecular level.

Mechanism of Action

The mechanism by which CKD-516 exerts its antitumor effects involves several key processes:

  1. Inhibition of Tubulin Polymerization: By binding to tubulin, CKD-516 prevents the assembly of microtubules necessary for cell division.
  2. Induction of Tumor Necrosis: Disruption of tumor vasculature leads to reduced blood flow, resulting in tumor cell death due to lack of oxygen and nutrients.
  3. Enhanced Efficacy with Chemotherapy: When combined with traditional chemotherapeutic agents, CKD-516 can improve treatment outcomes by targeting both the tumor cells directly and their supporting vasculature.

Data from clinical trials indicate significant reductions in tumor size and improved survival rates when CKD-516 is used as part of a combination therapy regimen.

Physical and Chemical Properties Analysis

The physical and chemical properties of CKD-516 are critical for understanding its behavior in biological systems:

  • Solubility: The solubility profile is essential for determining dosing regimens; CKD-516 needs adequate solubility for effective absorption.
  • Stability: Stability under physiological conditions affects its efficacy; studies often assess stability over time and under various pH conditions.
  • Pharmacokinetics: Parameters such as absorption rate, distribution volume, metabolism (including half-life), and excretion pathways are crucial for determining dosing strategies.

Relevant data from pharmacokinetic studies indicate optimal dosing regimens that maximize efficacy while minimizing adverse effects.

Applications

CKD-516 has several significant scientific applications:

  1. Oncology Research: Its primary application is in cancer treatment, particularly for solid tumors resistant to conventional therapies.
  2. Combination Therapy Studies: Research continues into its use alongside other chemotherapeutic agents to enhance treatment efficacy.
  3. Preclinical Models: CKD-516 is utilized in various preclinical models to evaluate its antitumor activity and safety profiles before advancing to human trials.
Introduction to CKD-516

Pharmacological Classification as a Vascular Disrupting Agent (VDA)

CKD-516 belongs to the tubulin-binding class of VDAs that specifically target the colchicine-binding site on β-tubulin. Upon intravenous or oral administration, the prodrug undergoes rapid enzymatic conversion to its active form, S-516, which binds to β-tubulin subunits in endothelial cells of established tumor vessels. This binding triggers microtubule depolymerization, causing morphological changes in endothelial cells and subsequent disruption of vascular integrity. The molecular mechanism involves several sequential events: (1) rapid inhibition of tubulin polymerization in tumor-associated endothelial cells; (2) cytoskeletal disruption leading to altered endothelial cell shape; (3) increased vascular permeability and exposure of basement membranes; (4) platelet activation and thrombosis; and (5) irreversible vascular shutdown within hours of administration [1] [3].

The hemodynamic consequences of CKD-516 administration have been quantitatively demonstrated using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI). In preclinical models, a single 0.7 mg/kg dose produced significant reductions in vascular parameters: K-trans (volume transfer constant) decreased by 39.9% at 4 hours and 32.2% at 24 hours, while IAUGC (initial area under the gadolinium curve) decreased by 45.0% and 36.5% at the same time points. Tumors with well-developed vasculature (baseline K-trans > 0.1) exhibited significantly greater vascular disruption than poorly vascularized tumors, confirming the compound's selectivity for established tumor vessels. Histological examination consistently revealed extensive central necrosis in treated tumors, with necrotic areas significantly exceeding those observed in untreated controls [5] [8].

Table 1: Molecular and Hemodynamic Mechanisms of CKD-516 as a VDA

Mechanistic LevelBiological ProcessKey EffectsMeasurement Parameters
Molecular Targetβ-tubulin polymerization inhibitionMicrotubule depolymerizationIC50 values in biochemical assays
Cellular EffectEndothelial cytoskeletal disruptionAltered cell morphologyMicroscopy of actin/tubulin organization
Vascular ConsequenceIncreased vascular permeabilityPlasma leakage, hemoconcentrationExtravasation markers, hematocrit
Tumor ResponseVascular shutdownIschemic necrosisDCE-MRI parameters (K-trans, IAUGC)
Tumor SelectivityDifferential effect on immature vs. mature vesselsSelective collapse of tumor vasculatureComparative histopathology

The therapeutic rationale for VDAs like CKD-516 stems from their complementary action to conventional anticancer modalities. While cytotoxic chemotherapeutics primarily target rapidly dividing tumor cells in well-perfused regions, VDAs attack the structurally compromised vasculature of poorly perfused tumor cores. This bimodal targeting approach addresses the spatial heterogeneity of solid tumors and potentially overcomes limitations associated with drug delivery to hypoxic regions. The rapid onset of vascular shutdown (within 4-6 hours post-administration) distinguishes CKD-516 from antiangiogenic agents, which require prolonged exposure to manifest effects [2] [5].

Historical Development and Structural Evolution

CKD-516 emerged from systematic structure-activity relationship (SAR) studies focused on benzophenone analogs with tubulin polymerization inhibitory activity. Early lead compounds demonstrated potent cytotoxicity but faced pharmaceutical limitations due to poor aqueous solubility. To overcome this challenge, researchers employed a prodrug strategy by conjugating the active moiety with amino acids to enhance water solubility. Among various amino acid prodrugs evaluated, the L-valine conjugate (CKD-516) exhibited optimal pharmacokinetic and efficacy profiles. The structural design features a cleavable valine linkage that allows rapid conversion to the active S-516 metabolite following administration, while significantly improving the compound's solubility for clinical formulation [8] [10].

The developmental trajectory of CKD-516 progressed through distinct phases:

  • Discovery Phase (Pre-2010): Identification of the benzophenone core structure as a potent tubulin polymerization inhibitor through high-throughput screening and medicinal chemistry optimization
  • Prodrug Optimization (2010): Systematic evaluation of amino acid prodrugs demonstrating the superior properties of the valine conjugate (CKD-516) in preclinical models
  • Translational Research (2010-2014): Extensive antitumor efficacy evaluation in murine models (CT26, 3LL) and human xenografts (HCT116, HCT15), confirming broad-spectrum activity against solid tumors
  • Clinical Translation (2014-Present): Progression through phase I trials (NCT01028859, NCT02300467) establishing dosing paradigms and initial safety profiles [8] [10]

Table 2: Developmental Timeline of CKD-516

YearDevelopment MilestoneSignificance
2000sDiscovery of benzophenone-based tubulin inhibitorsIdentification of novel chemotype targeting colchicine site
2010Patent filing for amino acid prodrugs of benzophenone analogsIntellectual property protection for CKD-516 proagent strategy
2010Publication of SAR leading to CKD-516 selectionDemonstration of superior solubility and conversion kinetics
2011Initiation of intravenous phase I trial (NCT01028859)First-in-human evaluation of safety and pharmacokinetics
2014Oral formulation development and phase I trial initiation (NCT02300467)Expansion of administration routes for improved patient compliance
2016Phase I combination trial initiation (NCT03076957)Exploration with irinotecan in colorectal cancer

A critical breakthrough in CKD-516 development was resolving the solubility limitations of the parent compound S-516. While S-516 demonstrated potent cytotoxicity against various cancer cell lines, including P-glycoprotein overexpressing multidrug-resistant lines (HCT15), its poor water solubility necessitated complex formulation approaches. The prodrug strategy successfully increased aqueous solubility by approximately 100-fold, enabling intravenous administration without cremophor-based excipients that often cause hypersensitivity reactions. Pharmacokinetic studies in rats confirmed rapid cleavage of the valine moiety, with immediate release of S-516 achieving plasma concentrations sufficient for antitumor activity [8] [10].

The structural evolution of CKD-516 reflects rational drug design principles addressing multiple pharmaceutical challenges. The molecular structure (C₂₆H₂₈N₆O₅S) incorporates three domains: (1) the benzophenone pharmacophore responsible for tubulin binding; (2) the triazole moiety enhancing target affinity; and (3) the valine promoiety enabling solubility and efficient enzymatic cleavage. This strategic design established CKD-516 as a leading candidate among colchicine-site binding VDAs in clinical development, distinct from earlier VDAs like combretastatin derivatives through improved pharmaceutical properties and metabolic stability [8] [10].

Role in Modern Oncology: Targeting Tumor Vasculature

CKD-516 occupies a unique therapeutic niche in contemporary oncology through its ability to compromise tumor blood flow, thereby inducing extensive central necrosis. This vascular-targeting approach presents distinct advantages: (1) rapid onset of action within hours; (2) applicability to diverse solid tumor types; (3) potential to overcome hypoxia-related resistance; and (4) synergistic interactions with conventional therapies targeting well-perfused tumor rims. Its clinical development has expanded to include oral formulations, significantly broadening administration options and enabling chronic dosing schedules that align with modern oncology practice paradigms favoring outpatient therapy [2] [3].

Rational combination strategies represent the most promising application of CKD-516 in contemporary cancer treatment:

  • Chemotherapy Synergy: Preclinical studies demonstrate synergistic antitumor effects when combining CKD-516 with cytotoxic agents like docetaxel. In EGFR-TKI resistant NSCLC models (H1975/L858R/T790M and KRAS-mutant A549), the combination significantly enhanced growth inhibition compared to either agent alone. This synergy stems from complementary spatial targeting—CKD-516 induces necrosis in hypoxic regions while docetaxel targets oxygenated proliferating cells. Importantly, pharmacokinetic studies confirmed no mutual drug-drug interactions, enabling co-administration without dose adjustments [4].
  • Interventional Oncology Applications: In a rabbit VX2 liver tumor model, transarterial administration of CKD-516 dissolved in ethiodized oil significantly enhanced the efficacy of doxorubicin chemoembolization. This approach leverages the locoregional delivery advantage, achieving high intratumoral drug concentrations while minimizing systemic exposure. Histopathological analysis revealed substantially increased tumor necrosis compared to conventional doxorubicin-only chemoembolization [5].
  • Radiotherapy Potentiation: Orthotopic hepatocellular carcinoma models demonstrate that CKD-516 administration before radiofrequency ablation (RFA) significantly enlarges ablation zones (243.10 ± 74.39 mm² vs. 123.30 ± 28.17 mm²; p<0.001). The mechanism involves reduction of heat-sink effects through vascular shutdown, improving thermal conduction within tumor tissue. Immunohistochemistry confirmed decreased CD31-positive vessels and increased apoptosis in periablational areas [8].

Table 3: Combination Strategies with CKD-516 in Experimental Models

Combination ApproachTumor ModelKey FindingsClinical Trial Phase
CKD-516 + DocetaxelH1975/A549 xenograftsSynergistic growth inhibition; extended survivalPreclinical
Transarterial CKD-516 + DoxorubicinRabbit VX2 liver tumorsEnhanced necrosis vs. doxorubicin alone (p<0.01)Preclinical
CKD-516 + Radiofrequency AblationRat orthotopic HCCAblation zone increased 97% (p<0.001)Preclinical
CKD-516 + IrinotecanColorectal cancer modelsPhase 1/2a trial ongoing (NCT03076957)Phase 1/2a

Clinical evidence supporting CKD-516's antitumor activity continues to accumulate. In the phase I intravenous trial (NCT01028859), 26.1% of patients with advanced solid tumors achieved stable disease despite progression on prior therapies. The recommended phase II dose was established at 12 mg/m² administered on days 1 and 8 of a 21-day cycle. Subsequent development of an oral formulation demonstrated similar pharmacodynamic effects with more flexible administration schedules. Importantly, oral bioavailability facilitates chronic dosing regimens that align with the sustained vascular normalization effects observed with VDAs [3] [7].

Emerging biomarker strategies aim to identify tumors most responsive to CKD-516 therapy. DCE-MRI parameters, particularly baseline K-trans values, show promise as predictive biomarkers. Tumors with high baseline vascular permeability (K-trans > 0.1 min⁻¹) demonstrate significantly greater vascular shutdown following CKD-516 administration compared to less vascularized tumors. Additionally, plasma pharmacokinetic analysis reveals that S-516 half-life significantly differs between patients with and without splenomegaly (6.1 vs. 4.6 hours), suggesting hepatic function influences drug metabolism. These insights guide patient selection and dosing strategies in ongoing clinical evaluations [2] [8].

Properties

CAS Number

1240321-53-2

Product Name

CKD-516

IUPAC Name

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride

Molecular Formula

C26H29ClN6O5S

Molecular Weight

573.1 g/mol

InChI

InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H/t22-;/m0./s1

InChI Key

FIAUXCMEQTWLQZ-FTBISJDPSA-N

SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CKD516; CKD-516; CKD 516; CKD 516 HCl.

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.